molecular formula C44H31Cl3N4O2 B1352384 2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole CAS No. 100486-97-3

2,2',4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole

Cat. No.: B1352384
CAS No.: 100486-97-3
M. Wt: 754.1 g/mol
InChI Key: CCDFGBMWPCTZSG-UHFFFAOYSA-N
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Description

2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole is a complex organic compound that belongs to the class of biimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the biimidazole core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-chlorophenyl and 3,4-dimethoxyphenyl groups can be carried out through nucleophilic aromatic substitution reactions.

    Coupling reactions: The diphenyl groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of high-purity reagents: .

    Optimization of temperature and pressure conditions: .

    Employment of continuous flow reactors for large-scale synthesis: .

Chemical Reactions Analysis

Types of Reactions

2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(2-chlorophenyl)-4,4’-diphenyl-1,1’-biimidazole: .

    2,2’,4-Tris(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole: .

Uniqueness

The uniqueness of 2,2’,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4’,5’-diphenyl-1,1’-biimidazole lies in its specific substitution pattern, which may confer distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2,4-bis(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenylimidazol-1-yl]-5-(3,4-dimethoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31Cl3N4O2/c1-52-37-26-25-30(27-38(37)53-2)42-40(31-19-9-12-22-34(31)45)49-44(33-21-11-14-24-36(33)47)51(42)50-41(29-17-7-4-8-18-29)39(28-15-5-3-6-16-28)48-43(50)32-20-10-13-23-35(32)46/h3-27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDFGBMWPCTZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N2N3C(=C(N=C3C4=CC=CC=C4Cl)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888788
Record name 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-
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Molecular Weight

754.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100486-97-3
Record name 2,2′,4-Tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4′,5′-diphenyl-1,1′-bi-1H-imidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-
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Record name 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-
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Record name 1,1'-Bi-1H-imidazole, 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-
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Record name 2,4-bis(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-di(phenyl)imidazol-1-yl]-5-(3,4-dimethoxyphenyl)imidazole
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